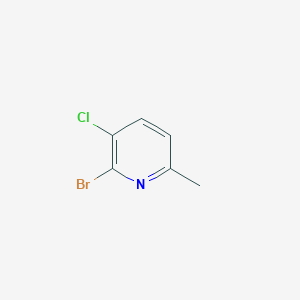
3-Bromo-4-ethoxy-4-oxobutanoate
Descripción general
Descripción
3-Bromo-4-ethoxy-4-oxobutanoate is an organic compound with the molecular formula C6H8BrO4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxy-4-oxobutanoate typically involves the bromination of ethyl acetoacetate. A common method includes the reaction of ethyl acetoacetate with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
CH3COCH2COOEt+Br2→BrCH2COCH2COOEt+HBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 4-ethoxy-4-oxobutanoate derivatives.
Hydrolysis: In the presence of aqueous acid or base, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions under reflux conditions.
Major Products:
Substitution: Formation of substituted 4-ethoxy-4-oxobutanoate derivatives.
Reduction: Formation of 4-ethoxy-4-hydroxybutanoate.
Hydrolysis: Formation of 4-ethoxy-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-4-ethoxy-4-oxobutanoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Bromo-4-ethoxy-4-oxobutanoate exerts its effects involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial in the synthesis of various derivatives and in the modification of molecular structures .
Comparación Con Compuestos Similares
Ethyl 4-bromo-3-oxobutanoate: Similar structure but lacks the ethoxy group.
Methyl 3-bromo-4-oxobutanoate: Similar brominated ester with a methyl group instead of an ethyl group.
Uniqueness: 3-Bromo-4-ethoxy-4-oxobutanoate is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
IUPAC Name |
3-bromo-4-ethoxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3H2,1H3,(H,8,9)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSVNDZMTCGBCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrO4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80833136 | |
| Record name | 3-Bromo-4-ethoxy-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80833136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86938-13-8 | |
| Record name | 3-Bromo-4-ethoxy-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80833136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride](/img/structure/B1375802.png)




![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)
![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)
![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)
![(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B1375818.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)
